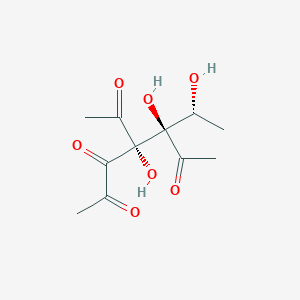
1,2,3-Triacetyl-5-deoxy-D-ribose
Descripción general
Descripción
1,2,3-Triacetyl-5-deoxy-D-ribose is a white solid with the molecular formula C11H16O7 . It is commonly used as a protecting group in organic synthesis . This compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose .
Synthesis Analysis
A practical synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose is described, which started from D-ribose and proceeded through ketalization, esterification, reduction, hydrolysis, and acetylation in more than 30% overall yield .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C11H16O7 . It has an average mass of 260.241 Da and a monoisotopic mass of 260.089600 Da .Chemical Reactions Analysis
This compound is an intermediate for the preparation of antineoplastic agents like capecitabine . Capecitabine is a prodrug of 5-fluorouracil, used for the treatment of advanced primary or metastatic breast cancer that is ineffective against drugs like paclitaxel and doxorubicin .Physical And Chemical Properties Analysis
This compound appears as a white powder with a melting point of approximately 63-64°C . It is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform .Aplicaciones Científicas De Investigación
Synthesis and Preparation Techniques
1,2,3-Triacetyl-5-deoxy-D-ribofuranose, synthesized from D-ribose, has been a subject of research for its synthesis methods and applications. Several studies have detailed various synthesis routes:
- Sairam et al. (2003) describe a practical method for synthesizing this compound from D-ribose. Key steps include deoxygenation and acetylation, resulting in a 56% overall yield. This method is notable for its simplicity and cost-effectiveness, suitable for multi-gram preparations (Sairam et al., 2003).
- Hao (2010) presents a synthesis process starting from D-ribose, proceeding through methylation, esterification, reduction, deprotection, and acetylation, achieving an overall yield of about 48% (Hao, 2010).
- Zhang et al. (2013) report a synthetic route with an overall yield of over 30%, also starting from D-ribose and involving steps such as ketalization, esterification, reduction, hydrolysis, and acetylation (Zhang et al., 2013).
Mecanismo De Acción
1,2,3-Triacetyl-5-deoxy-D-ribose, also known as (4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione, is a compound with significant applications in organic synthesis and pharmaceutical research .
Target of Action
It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals .
Mode of Action
The compound is known for its ability to act as a protecting group for the hydroxyl groups on ribofuranose . This means that it can be selectively deprotected under certain conditions, allowing for precise control of chemical reactions .
Biochemical Pathways
This compound is commonly used in the synthesis of nucleosides and nucleotides, which are important building blocks of DNA and RNA . It is also used in the preparation of various pharmaceuticals, including antiviral and anticancer drugs .
Pharmacokinetics
The compound is sparingly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and chloroform . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers . This compound acts as a key intermediate in the production of Capecitabine, which is converted into 5’-Deoxy-5-fluorocytidine, an active ingredient in the drug .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include its solubility in different solvents . .
Safety and Hazards
Caution must be exercised when handling this compound due to its potential health hazards, such as eye and respiratory irritation, as well as potential organ damage with prolonged exposure . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Direcciones Futuras
1,2,3-Triacetyl-5-deoxy-D-ribose is a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . Its properties make it a valuable tool in the production of nucleosides, nucleotides, and pharmaceuticals . It is commonly used as an intermediate in the preparation of various nucleosides, nucleotides, and pharmaceuticals . One of its important applications is in the synthesis of Capecitabine, a chemotherapy drug used to treat various types of cancer, including breast, colorectal, pancreatic, and gastric cancers .
Propiedades
IUPAC Name |
(4S,5R)-4-acetyl-4,5-dihydroxy-5-[(1R)-1-hydroxyethyl]heptane-2,3,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O7/c1-5(12)9(16)11(18,8(4)15)10(17,6(2)13)7(3)14/h6,13,17-18H,1-4H3/t6-,10+,11+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPRLNHAKSDJJX-DADVEIPYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)C)(C(C(=O)C)(C(=O)C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@](C(=O)C)([C@](C(=O)C)(C(=O)C(=O)C)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)
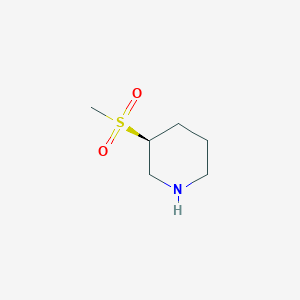
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
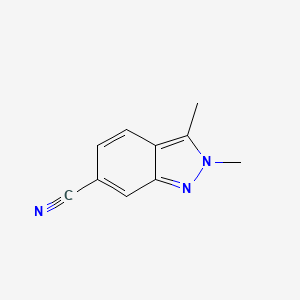
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
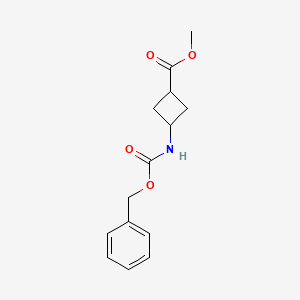

![2-[(3-Bromopyridin-2-yl)amino]ethanol](/img/structure/B3092745.png)
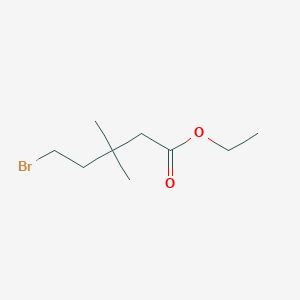
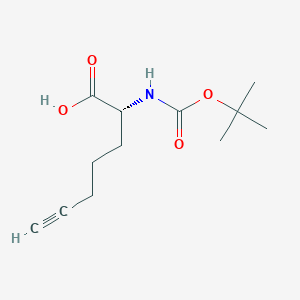
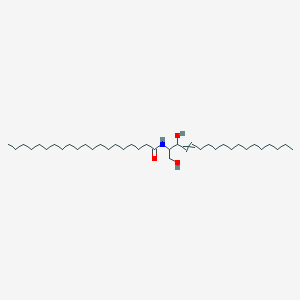

![3-Bromo-7-chloroimidazo[1,2-b]pyridazine](/img/structure/B3092794.png)